molecular formula C7H6BrF2N3 B2852154 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine CAS No. 1352754-19-8

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine

货号: B2852154
CAS 编号: 1352754-19-8
分子量: 250.047
InChI 键: AYLNZXHUIQAAGB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine is a chemical compound with the molecular formula C8H7BrF2N2 . It has a molecular weight of 249.06 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring substituted with a bromine atom at the 5-position and a 3,3-difluoroazetidin-1-yl group at the 2-position . The presence of the bromine atom and the difluoroazetidinyl group likely contribute to the compound’s reactivity and potential applications.

作用机制

The mechanism of action of 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine is not fully understood. However, it is believed to exert its pharmacological effects by binding to specific targets, such as enzymes and receptors, and modulating their activity. The compound has been shown to exhibit a high degree of selectivity and potency towards its targets, making it an attractive candidate for drug development.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in disease progression, including kinases, proteases, and phosphodiesterases. The compound has also been shown to modulate the activity of several receptors, including G protein-coupled receptors and ion channels. These effects have been linked to the potential therapeutic applications of the compound in various diseases.

实验室实验的优点和局限性

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize, and the synthesis method can be optimized for scalability. The compound exhibits a high degree of selectivity and potency towards its targets, making it a valuable tool for drug discovery. However, the compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

未来方向

There are several future directions for the research on 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine. One potential direction is the development of novel drugs targeting specific diseases using the compound as a scaffold. Another direction is the optimization of the synthesis method to improve the efficiency and scalability of the process. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity. Finally, the compound's potential applications in agriculture, such as crop protection and growth promotion, should be explored.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and agriculture. The compound's synthesis method has been optimized to improve efficiency and scalability, and its selectivity and potency towards specific targets make it a valuable tool for drug development. Further research is needed to fully understand the compound's mechanism of action, potential toxicity, and future applications.

科学研究应用

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been identified as a promising scaffold for the development of novel drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders. The compound has been shown to exhibit potent inhibitory activity against several enzymes and receptors involved in disease progression, making it a valuable tool for drug discovery.

属性

IUPAC Name

5-bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N3/c8-5-1-11-6(12-2-5)13-3-7(9,10)4-13/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLNZXHUIQAAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared following a procedure analogous to that described for Intermediate 27 using 5-bromo-2-chloropyrimidine and 3,3-difluoroazetidine hydrogen chloride salt. LC (method 5): tR=1.57 min; Mass spectrum (ESI+): m/z=250/252 (Br) [M+H]+.
[Compound]
Name
Intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。